quercetin-3-O-deoxyhexosyl(1-2)pentoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

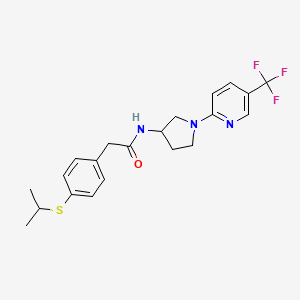

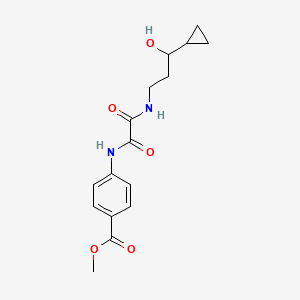

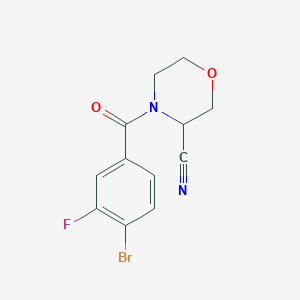

Quercetin-3-O-deoxyhexosyl(1-2)pentoside is a polyphenolic compound that has been characterized in the ethanolic extract of Lathyrus tuberosus leaves . It belongs to the class of flavonoid glycosides . The empirical formula of a similar compound, Quercetin 3-o-pentoside, is C28H32O16 .

Chemical Reactions Analysis

While specific chemical reactions involving quercetin-3-O-deoxyhexosyl(1-2)pentoside are not detailed in the available literature, it’s known that quercetin and its derivatives can undergo various chemical reactions. For instance, they can interact with the electron transport chain in the mitochondrion, affecting its membrane potential and ATP generation .科学的研究の応用

One significant aspect of the research on quercetin-3-O-deoxyhexosyl(1-2)pentoside is the investigation of its molecular properties, particularly in relation to its antioxidant activity. The study of this compound involves analyzing various molecular descriptors such as electronegativity, electron affinity, hardness, and electrophilicity index. These descriptors provide insights into the compound’s behavior in chemical reactions, especially its propensity to act as an electron donor rather than an electron acceptor. This characteristic is indicative of the compound's potential as an antioxidant.

Another critical area of research is the compound's ability to engage in the Hydrogen Atom Transfer (HAT) mechanism. The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical, which is crucial in stopping oxidative chain reactions. In this context, the Bond Dissociation Enthalpy (BDE) is a vital parameter. It represents the stability of the hydroxyl groups in the compound. Lower BDE values suggest that the corresponding hydroxyl bond can be more easily broken, enhancing the compound's antioxidant capacity. The BDE values for quercetin and its glucosides have been studied in different environments (gas and solvent phases), revealing insights into the stability and reactivity of various hydroxyl groups within the molecule.

特性

IUPAC Name |

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLBRIWXGBKVHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

quercetin-3-O-deoxyhexosyl(1-2)pentoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2949714.png)

![N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2949715.png)

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)

![3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B2949723.png)

![(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949726.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2949734.png)